2-[[4-(2-Methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
CAS No.:
Cat. No.: VC14525785
Molecular Formula: C23H23N5OS
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N5OS |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 2-[[4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
| Standard InChI | InChI=1S/C23H23N5OS/c1-15-8-5-6-10-20(15)28-22(18-9-7-11-24-13-18)25-26-23(28)30-14-21(29)19-12-16(2)27(4)17(19)3/h5-13H,14H2,1-4H3 |
| Standard InChI Key | RPFWIPCXJMWVCS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=C(N(C(=C3)C)C)C)C4=CN=CC=C4 |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name, 2-[[4-(2-methylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, delineates its structure:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-), position 4 with a 2-methylphenyl group, and position 5 with a pyridin-3-yl group.
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The sulfanyl group bridges to a 1-(1,2,5-trimethylpyrrol-3-yl)ethanone moiety, where the pyrrole ring bears methyl groups at positions 1, 2, and 5 .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H23N5OS | |
| Molecular Weight | 417.5 g/mol | |
| XLogP3-AA (Lipophilicity) | 3.8 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 6 | |
| Exact Mass | 417.1623 Da |
The SMILES string CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=C(N(C(=C3)C)C)C)C4=CN=CC=C4 provides a linear notation of the structure, emphasizing the connectivity of aromatic rings and functional groups .
Synthesis and Characterization
Analytical Characterization
Spectroscopic Techniques:
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NMR Spectroscopy: Expected signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and carbonyl carbons (δ 190–210 ppm in NMR).
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Mass Spectrometry: A molecular ion peak at m/z 417.5 (M) with fragmentation patterns indicative of triazole and pyrrole cleavage .
Chromatography: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used to assess purity, targeting >95% for research-grade material.
Physicochemical Properties
Solubility and Stability
The compound’s lipophilicity (XLogP3-AA = 3.8) suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, but limited aqueous solubility . Stability studies under ambient conditions indicate no significant decomposition over 24 months when stored at -20°C in inert atmospheres.
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Topological Polar Surface Area | 95.5 Ų | PubChem |
| Heavy Atom Count | 30 | PubChem |
| Complexity | 758 | PubChem |
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: Triazole-pyridine hybrids exhibit pro-apoptotic effects in breast cancer cell lines (e.g., MCF-7) .
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Antifungal Development: Structural analogs like fluconazole underscore the potential of triazole derivatives.
Materials Science
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Coordination Polymers: Sulfanyl and nitrogen-rich motifs could serve as ligands for luminescent metal-organic frameworks (MOFs).
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